2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENOXYPHENYL)ACETAMIDE involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and reagents such as acetic acid . Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new chemical processes and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
- Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(5-methyl-2-furyl)-3-thiophenecarboxylate These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C28H23N3O3S2 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O3S2/c1-18-19(2)36-26-25(18)27(33)31(20-11-5-3-6-12-20)28(30-26)35-17-24(32)29-22-15-9-10-16-23(22)34-21-13-7-4-8-14-21/h3-16H,17H2,1-2H3,(H,29,32) |
InChI Key |
MEWJIZFFMDCPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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